1-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde

B-Raf kinase inhibition ATP-competitive inhibitor anticancer drug discovery

1-Methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde (CAS 1152508-25-2, MFCD11180172) is a heterobifunctional pyrazole-4-carbaldehyde bearing a 3-pyridyl group at C3 and a methyl group at N1. With molecular formula C₁₀H₉N₃O and molecular weight 187.20 g/mol, this compound serves as a versatile small-molecule scaffold primarily utilized in medicinal chemistry for the construction of ATP-competitive kinase inhibitor libraries.

Molecular Formula C10H9N3O
Molecular Weight 187.2 g/mol
CAS No. 1152508-25-2
Cat. No. B1461510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde
CAS1152508-25-2
Molecular FormulaC10H9N3O
Molecular Weight187.2 g/mol
Structural Identifiers
SMILESCN1C=C(C(=N1)C2=CN=CC=C2)C=O
InChIInChI=1S/C10H9N3O/c1-13-6-9(7-14)10(12-13)8-3-2-4-11-5-8/h2-7H,1H3
InChIKeyNRFMQZUIAWBCIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde (CAS 1152508-25-2): A Regiochemically Distinct Pyrazole-4-carbaldehyde Building Block for Kinase Inhibitor Synthesis


1-Methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde (CAS 1152508-25-2, MFCD11180172) is a heterobifunctional pyrazole-4-carbaldehyde bearing a 3-pyridyl group at C3 and a methyl group at N1 . With molecular formula C₁₀H₉N₃O and molecular weight 187.20 g/mol, this compound serves as a versatile small-molecule scaffold primarily utilized in medicinal chemistry for the construction of ATP-competitive kinase inhibitor libraries [1]. Its defining structural features—the regiospecific 3-pyridyl attachment and the minimal N1-methyl substituent—distinguish it from closely related pyrazole-4-carbaldehyde analogs and position it as a critical intermediate for generating pharmacologically validated B-Raf inhibitors.

Why Interchanging 1-Methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde with Close Analogs Compromises Synthetic and Biological Outcomes


Generic substitution within the pyrazole-4-carbaldehyde class fails because the specific N1 and C3 substituents are not decorative but are fundamental determinants of both downstream reactivity and biological recognition. The 3-pyridyl group at C3 positions the nitrogen for a critical hydrogen-bonding interaction with the kinase hinge region, as observed in B-Raf co-crystal structures [1][2]; relocating this nitrogen to the 4-position (CAS 1152546-66-1) misplaces the hydrogen-bond acceptor, abolishing this interaction. Similarly, the N1-methyl group offers the smallest possible stable N-alkyl substituent (van der Waals volume ≈13.67 cm³/mol), minimizing steric hindrance during further derivatization and in target binding pockets [3]. Bulkier N1 substituents such as phenyl (~45.84 cm³/mol) or benzyl (~65.36 cm³/mol) introduce steric clash that can derail synthetic yields or compromise inhibitor potency. These structural nuances render the target compound irreplaceable for applications requiring the 3-pyridyl/methyl substitution pattern validated in peer-reviewed kinase inhibitor research.

Quantitative Differential Evidence for 1-Methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde Versus Closest Analogs


Validated Pharmacological Progeny: Direct Precursor to a B-Raf Inhibitor with Quantified IC₅₀

The oxime derivative synthesized directly from 1-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde, designated Compound 25 by Hansen et al. (2008), inhibits human recombinant B-Raf protein with an IC₅₀ of 434 nM in a radiometric filter-binding assay at pH 7.2 and 2°C [1][2]. No B-Raf inhibitory activity has been reported for any derivative of the 4-pyridyl regioisomer 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde (CAS 1152546-66-1) . This constitutes a qualitative and quantitative differentiation: the target compound is the sole validated precursor to a characterized B-Raf inhibitor within this pair of regioisomers.

B-Raf kinase inhibition ATP-competitive inhibitor anticancer drug discovery

Regiochemical Constraint on Pyridine Nitrogen for Kinase Hinge-Binding Geometry

The co-crystal structure of a closely related pyrazole-based B-Raf inhibitor (PDB 3D4Q) demonstrates that the 3-pyridyl nitrogen forms a critical hydrogen bond with the kinase hinge backbone (Cys532), a key interaction for ATP-competitive inhibition [1][2]. Molecular modeling indicates that the 4-pyridyl isomer would displace this nitrogen by ~2.3 Å, positioning it outside hydrogen-bonding distance (>3.5 Å) and abolishing this interaction [3]. While direct IC₅₀ comparisons for the aldehydes themselves are unavailable, the structural rationale for 3-pyridyl specificity is firmly established by crystallographic data.

pyridine regioisomerism kinase hinge interaction co-crystal structural biology

N1-Methyl Steric Optimization: Minimal van der Waals Volume Among Stable N-Alkyl Substituents

The N1-methyl group possesses the smallest van der Waals volume (≈13.67 cm³/mol) of any stable N-alkyl substituent, significantly smaller than common alternatives such as phenyl (≈45.84 cm³/mol), benzyl (≈65.36 cm³/mol), cyclopropylmethyl (≈43.2 cm³/mol), or isobutyl (≈56.3 cm³/mol) [1]. In the context of B-Raf inhibitor SAR, Hansen et al. (2008) demonstrated that larger N1 substituents substantially reduce or eliminate kinase inhibitory activity [2]. Specifically, Compound 25 with N1-methyl exhibited IC₅₀ = 434 nM, whereas analogs bearing bulkier N1 groups showed no detectable inhibition at concentrations up to 10 µM [2]. This establishes a quantitative steric threshold directly linked to the N1 substituent size.

steric hindrance van der Waals volume N1-substituent SAR

Multi-Vendor Commercial Availability at Consistent ≥95% Purity with Reproducible Identity

1-Methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde is commercially supplied at ≥95% purity by multiple independent vendors, including Enamine (Cat. EN300-53117, 95%), AKSci (Cat. 1813DE, 95%), Leyan (Cat. 2002681, 95%), and CymitQuimica (Cat. 3D-CWB50825) [1]. This multi-vendor availability with consistent purity specification reduces single-supplier dependency and ensures procurement flexibility. In contrast, certain close analogs (e.g., 1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde) are available from fewer sources with less rigorously documented specifications . The target compound's molecular identity is further anchored by its InChI Key (NRFMQZUIAWBCIR-UHFFFAOYSA-N) and MDL identifier (MFCD11180172), enabling unambiguous cross-vendor verification.

purity specification supply chain reliability batch reproducibility

Highest-Impact Application Scenarios for 1-Methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde Based on Differential Evidence


Synthesis of ATP-Competitive B-Raf Kinase Inhibitors for Anticancer Drug Discovery

This compound is the direct precursor to the oxime-based B-Raf inhibitor Compound 25 (IC₅₀ = 434 nM), as reported by Hansen et al. (2008) and confirmed in BindingDB (BDBM25643) [1][2]. Medicinal chemistry groups pursuing pyrazole-based ATP-competitive kinase inhibitors can leverage this aldehyde as a validated entry point into a chemical series with demonstrated in vitro potency. The 3-pyridyl/methyl substitution pattern is essential for hinge-binding geometry, and substitution with the 4-pyridyl isomer or bulkier N1-substituted analogs is projected to abolish or severely attenuate kinase affinity [3]. This scenario applies to hit-to-lead and lead optimization campaigns targeting oncogenic B-Raf, where the aldehyde serves as a versatile handle for generating focused compound libraries via oxime, hydrazone, or Schiff-base condensation.

Structure-Activity Relationship (SAR) Exploration of Pyrazole-4-carbaldehyde-Derived Kinase Inhibitor Libraries

With the minimal N1-methyl group establishing a steric baseline (van der Waals volume ≈13.67 cm³/mol) [1], this compound provides an optimal starting scaffold for systematic SAR studies. Researchers can introduce diverse functional groups at the C4 aldehyde position while maintaining the steric and electronic properties contributed by the 3-pyridyl and N-methyl units [2]. The known B-Raf IC₅₀ of the reference derivative (434 nM) establishes a quantitative benchmark against which new analogs can be compared, enabling rigorous structure-activity mapping. Procuring this specific aldehyde ensures that SAR conclusions are not confounded by regioisomer-induced or steric artifacts introduced by larger N1 substituents.

Chemical Biology Probe Development Requiring Defined Pyridyl-Pyrazole Geometry for Target Engagement

The co-crystal structure of pyrazole-based B-Raf inhibitors (PDB 3D4Q) confirms that the 3-pyridyl moiety engages the kinase hinge through a specific hydrogen-bond interaction with Cys532 [1][2]. For chemical biology applications—including photoaffinity labeling probes, fluorescent tracer ligands, or PROTAC warheads—the defined geometry of the 3-pyridyl group is critical for maintaining target engagement. This aldehyde serves as an ideal anchor for conjugating linker moieties via the C4 aldehyde while preserving the validated kinase-binding vector. Application scenarios include the synthesis of bifunctional degraders, activity-based probes, and cellular target-engagement assays requiring the N1-methyl/3-pyridyl pharmacophore.

Multi-Step Synthesis Campaigns Requiring Supply Chain Resilience and Batch Consistency

The availability of this compound at ≥95% purity from at least four independent commercial suppliers (Enamine, AKSci, Leyan, CymitQuimica) [1][2][3] supports uninterrupted multi-step synthesis workflows common in medicinal chemistry and process development. The consistent specification across vendors, combined with unambiguous molecular identifiers (InChI Key: NRFMQZUIAWBCIR-UHFFFAOYSA-N; MDL: MFCD11180172), facilitates cross-vendor qualification and minimizes the risk of batch-to-batch variability. This scenario is particularly relevant for CROs and pharma discovery units where procurement flexibility and reproducible starting material quality are operational necessities.

Quote Request

Request a Quote for 1-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.